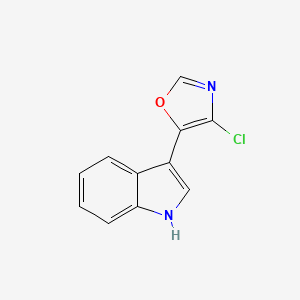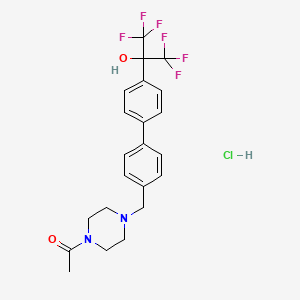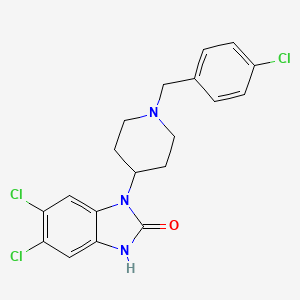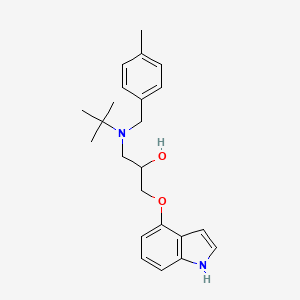
Streptochlorin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Streptochlorin is a potent antiangiogenic agent . It is derived from Streptomyces roseolilacinus . The molecular weight of Streptochlorin is 218.64 and its molecular formula is C11H7ClN2O .
Synthesis Analysis
Based on the structures of natural products streptochlorin and pimprinine derived from marine or soil microorganisms, a series of streptochlorin derivatives containing the nitrile group were designed and synthesized through acylation and oxidative annulation . The antifungal activity data indicated that non-substituent or alkyl substituent at the 2-position of oxazole ring were favorable for antifungal activity .
Molecular Structure Analysis
The molecular structure of Streptochlorin is C11H7ClN2O . The average mass is 218.639 Da and the monoisotopic mass is 218.024689 Da .
Chemical Reactions Analysis
Based on the parent structures of streptochlorin and pimprinine, a series of streptochlorin derivatives containing the nitrile group were effectively synthesized from indole, through acylation and oxidative annulation .
Physical And Chemical Properties Analysis
Streptochlorin has a density of 1.4±0.1 g/cm3, a boiling point of 419.6±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It also has an enthalpy of vaporization of 64.7±3.0 kJ/mol and a flash point of 207.6±25.9 °C .
Aplicaciones Científicas De Investigación
Antifungal Applications
Streptochlorin has shown significant potential as an antifungal agent . In a study, Streptochlorin derivatives were found to prevent many phytopathogens . Some compounds even showed 99.9% growth inhibition against Gibberella zeae and Alternaria Leaf Spot under 50 μg/mL . Another study designed and synthesized a series of Streptochlorin derivatives containing the nitrile group, which demonstrated over 85% growth inhibition against Botrytis cinerea, Gibberella zeae, and Colletotrichum lagenarium .
Structural Optimization for Bioactivity
Streptochlorin has been used as a parent structure for structural optimization in the search for novel bioactive lead compounds . The combination strategy of structural features of Streptochlorin and another indole alkaloid, Pimprinine, has been used to design and synthesize target compounds .
Synthesis Methodology
Streptochlorin has been efficiently synthesized using a three-step method . This method could be beneficial for the large-scale production of Streptochlorin for various applications.
Molecular Docking Studies
Molecular docking models have indicated that certain Streptochlorin derivatives bind with leucyl-tRNA synthetase in a similar mode as AN2690 . This provides useful insight into the development of new target molecules and the study of the mode of action for antifungal activity .
Structure-Activity Relationship (SAR) Studies
SAR studies have revealed the relationship between the 5-(3’-indolyl)oxazole scaffold of Streptochlorin and its antifungal activity . These studies provide valuable information for the design of new Streptochlorin derivatives with enhanced bioactivity .
Anti-Inflammatory Applications
Although not as extensively studied as its antifungal applications, Streptochlorin has also shown potential in anti-inflammatory applications . The effects of Streptochlorin on cell infiltration into the lung and proinflammatory cytokine secretion were monitored in a study .
Safety And Hazards
Direcciones Futuras
Further structural modifications are required to improve the antifungal activity of Streptochlorin . Some compounds have shown excellent effects, and this is highlighted by compounds 4a and 5a, displaying 99.9% growth inhibition against Gibberella zeae and Alternaria Leaf Spot under 50 μg/mL, respectively .
Propiedades
IUPAC Name |
4-chloro-5-(1H-indol-3-yl)-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c12-11-10(15-6-14-11)8-5-13-9-4-2-1-3-7(8)9/h1-6,13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYJGKRXUHPPLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=C(N=CO3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Streptochlorin | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-chloro-3-[2-(6-cyclopropyl-1H-indol-3-yl)-2-oxoethoxy]naphthalene-2-carboxamide](/img/structure/B610953.png)
![N-[2-(5-hydroxy-2-methyl-1H-indol-3-yl)ethyl]-2-methoxyacetamide](/img/structure/B610954.png)





![2-Fluoro-4'-[[4-(4-pyridinylMethyl)-1-piperazinyl]Methyl]-alpha,alpha-bis(trifluoroMethyl)-[1,1'-biphenyl]-4-Methanol](/img/structure/B610972.png)
![N-((6,7-Difluoro-1H-benzo[d]imidazol-2-yl)methyl)-9-(3-fluorophenyl)-2-morpholino-9H-purin-6-amine](/img/structure/B610973.png)

![3-(4-{[(3-Methylphenyl)carbamoyl]amino}-1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)benzamide](/img/structure/B610975.png)